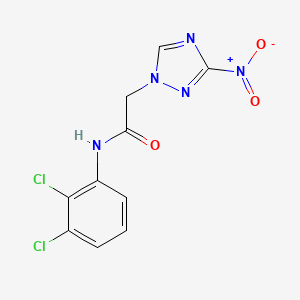![molecular formula C14H17Cl2N3O2 B11689981 6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)
6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida es un compuesto químico conocido por su estructura única y posibles aplicaciones en varios campos. Este compuesto presenta un grupo hidrazinil unido a una porción diclorobencilideno, lo que lo convierte en un tema de interés en la química sintética y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida típicamente implica la condensación de 2,4-diclorobenzaldehído con derivados de hidracina en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y puede requerir un catalizador para facilitar el proceso. El intermedio resultante se hace reaccionar entonces con N-metil-6-oxohexanamida para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia, el rendimiento y la pureza, incorporando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados.
Análisis De Reacciones Químicas
Tipos de reacciones
6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: La porción diclorobencilideno permite reacciones de sustitución, donde los átomos de cloro pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, típicamente en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base.
Productos principales formados
Oxidación: Formación de óxidos correspondientes o derivados hidroxilados.
Reducción: Formación de derivados de hidracina reducidos.
Sustitución: Formación de derivados bencilideno sustituidos.
Aplicaciones Científicas De Investigación
6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la síntesis de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o interferir con las vías celulares, lo que lleva a los efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
(2,4-Diclorobencilideno)-malononitrilo: Estructura similar pero diferentes grupos funcionales.
2-[(2E)-2-(2,6-diclorobencilideno)hidrazinil]-4,5-dihidro-1H-imidazol: Comparte la porción diclorobencilideno pero tiene una estructura central diferente.
Unicidad
6-[(2E)-2-(2,4-diclorobencilideno)hidrazinil]-N-metil-6-oxohexanamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y posibles actividades biológicas. Su estructura permite modificaciones versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H17Cl2N3O2 |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-methylhexanediamide |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-17-13(20)4-2-3-5-14(21)19-18-9-10-6-7-11(15)8-12(10)16/h6-9H,2-5H2,1H3,(H,17,20)(H,19,21)/b18-9+ |
Clave InChI |
UXPMASONAQEQIF-GIJQJNRQSA-N |
SMILES isomérico |
CNC(=O)CCCCC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CNC(=O)CCCCC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Solubilidad |
20.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11689905.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B11689937.png)


![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689953.png)


![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
